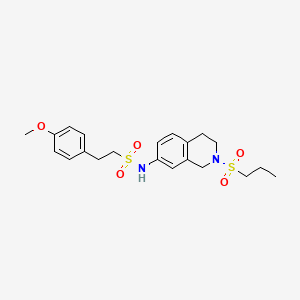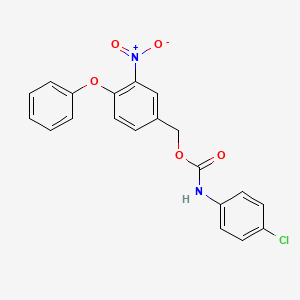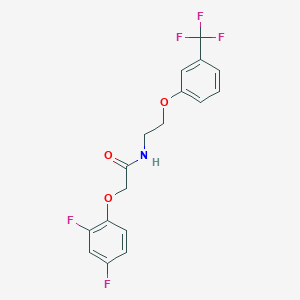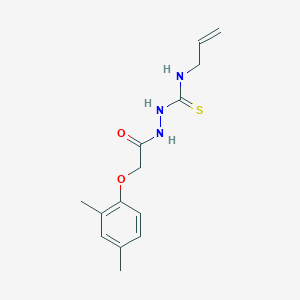![molecular formula C14H23ClF2N4O B2485080 N-[2-(Aminomethyl)cyclohexyl]-2-(1-ethylpyrazol-4-yl)-2,2-difluoroacetamide;hydrochloride CAS No. 2445784-63-2](/img/structure/B2485080.png)
N-[2-(Aminomethyl)cyclohexyl]-2-(1-ethylpyrazol-4-yl)-2,2-difluoroacetamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-[2-(Aminomethyl)cyclohexyl]-2-(1-ethylpyrazol-4-yl)-2,2-difluoroacetamide; hydrochloride is a complex molecule that involves multiple functional groups and has potential relevance in various chemical and pharmaceutical research areas. The detailed analyses and studies on its synthesis, molecular structure, chemical reactions and properties, physical, and chemical properties are crucial for understanding its potential applications and behavior in different environments.
Synthesis Analysis
The synthesis of complex molecules like N-[2-(Aminomethyl)cyclohexyl]-2-(1-ethylpyrazol-4-yl)-2,2-difluoroacetamide; hydrochloride involves multi-step reactions, often starting from simpler precursors. Processes such as cyclization, acylation, and halogenation are common in constructing the core structure and adding functional groups. For example, cyclization reactions have been used to synthesize octahydrophenanthrene derivatives, which might be related to the structural framework of the compound (Wilamowski et al., 1995).
Wissenschaftliche Forschungsanwendungen
Synthesis and Isomerization
- The compound is involved in the synthesis of polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines, which are subject to ring-chain isomerization in solutions. This process depends on the solvent and the length of the fluoroalkyl substituent, leading to various derivatives via heterocycle opening (Goryaeva et al., 2009).
Synthesis of Diverse Derivatives
- N-Acyl-3,3-difluoro-2-oxoindoles, which can be derived from this compound, are versatile intermediates. They lead to a variety of products, such as 2-(2-amidoacyl)-2,2-difluoroacetic acids, alkyl 2-(2-amidoacyl)-2,2-difluoroacetates, 2-(2-amidoacyl)-2,2-difluoroacetamides, and difluorothiosemicarbazide derivatives (Boechat et al., 2008).
Use in Heterocyclic Substance Synthesis
- The compound serves as a key synthon for the preparation of various uniquely substituted heterocyclic substances. These substances demonstrate promising antimicrobial activities against various bacteria and yeast (Behbehani et al., 2011).
Application in Synthesis of Local Anesthetics
- This chemical framework is utilized in the synthesis of local anesthetic agents. Ortho-(Cyclopentenyl)- and ortho-(Cyclopentyl)-aniline derivatives, synthesized from similar compounds, have demonstrated local anesthetic and analgesic properties (Gataullin et al., 2001).
Involvement in Anticancer Research
- It has been used in the synthesis of N-(2-chloroethyl)-N'-(cis-4-hydroxycylohexyl)-N-nitrosourea, a major metabolite of a known anticancer drug. This metabolite has shown considerable activity in tests against murine leukemia (Johnston et al., 1975).
Synthesis of Neuropeptide Y Antagonist
- The compound is part of the synthesis pathway for a neuropeptide Y antagonist, which is being investigated for the treatment of obesity. The synthesis involves stereoselective addition to a ketene (Iida et al., 2005).
Eigenschaften
IUPAC Name |
N-[2-(aminomethyl)cyclohexyl]-2-(1-ethylpyrazol-4-yl)-2,2-difluoroacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22F2N4O.ClH/c1-2-20-9-11(8-18-20)14(15,16)13(21)19-12-6-4-3-5-10(12)7-17;/h8-10,12H,2-7,17H2,1H3,(H,19,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBHWLUHDSYXBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(C(=O)NC2CCCCC2CN)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClF2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-N-[(1-prop-2-ynylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2484997.png)

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2484999.png)








![Ethyl 4-[(2-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2485014.png)

